molecular formula C12H10ClN5O B6533124 6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070806-97-1

6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6533124
CAS RN: 1070806-97-1
M. Wt: 275.69 g/mol
InChI Key: ROJIINZQVVVUID-UHFFFAOYSA-N
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Description

The compound “6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a pyrimidine and a 1,2,3-triazole . This type of structure is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system incorporating a pyrimidine and a 1,2,3-triazole . The compound also contains a methyl group and a chlorophenylmethyl group attached to the triazolopyrimidine core .

Scientific Research Applications

Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives . These derivatives exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Therapeutic Potential of Pyrido[2,3-d]pyrimidines

The compound is part of the pyrido[2,3-d]pyrimidines class, which has shown therapeutic interest and has been approved for use as therapeutics . The synthetic protocols to prepare these derivatives have been considered in various studies .

Use in Medicinal Chemistry

The compound has been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . It’s also used as a structural unit of polymers .

Use in the Synthesis of High Nitrogen-Containing Heterocyclic Compounds

The compound is used in the synthesis of high nitrogen-containing heterocyclic compounds, which have useful applications such as propellants, explosives, pyrotechnics, and particularly chemotherapy .

Use in the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .

Use in Computerized Clinical Guidelines (CCG)

The compound, referred to as “CCG-305346”, has been used in the context of computerized clinical guidelines (CCG). CCGs have been shown to have a significant impact on the process of care compared to non-computerized clinical guidelines .

properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-17-11-10(15-16-17)12(19)18(7-14-11)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJIINZQVVVUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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